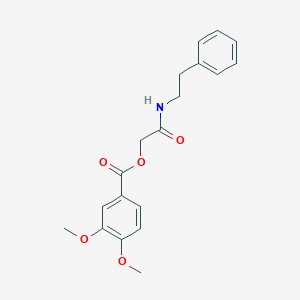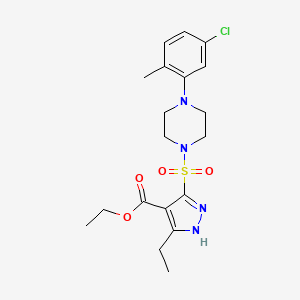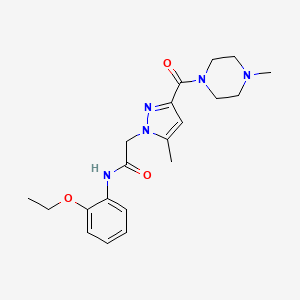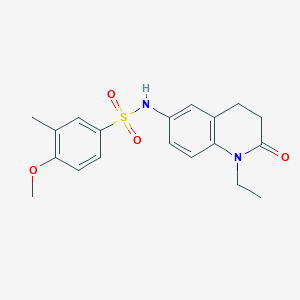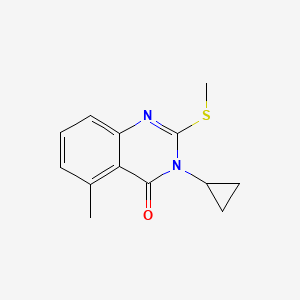
3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolin-4(3H)-ones are a class of heterocyclic compounds that have attracted significant attention due to their diverse biological activities. The compound of interest, 3-cyclopropyl-5-methyl-2-(methylthio)quinazolin-4(3H)-one, is structurally related to various quinazolin-4(3H)-one derivatives that have been synthesized and studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives typically involves the construction of the quinazolinone core followed by functionalization at various positions. For instance, a regioselective synthesis of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)one derivatives was achieved by reacting cyclopropane aldehydes with N'-aryl anthranil hydrazides in the presence of PTSA, which involves domino imine formation and intramolecular cyclization . Similarly, novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones were synthesized by reacting dithiocarbamic acid methyl ester with a variety of amines, starting from methylanthranilate . These methods highlight the versatility in the synthetic approaches for quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is often characterized using techniques such as Raman spectroscopy, crystallography, and Hirshfeld surface analysis. For example, a new derivative, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized and its crystal structure was determined, revealing a monoclinic system with specific unit cell parameters . These structural analyses are crucial for understanding the molecular conformations and potential interactions of quinazolinone derivatives.
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including cyclization and functionalization, to yield a wide array of compounds with potential biological activities. Radical reactions with 3H-quinazolin-4-ones have been employed to synthesize natural products such as deoxyvasicinone and luotonin A . Additionally, the lactam group in quinazolinone derivatives can be chemically transformed to access heterocyclic derivatives, as demonstrated in the synthesis of 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their molecular structures. These properties include solubility, melting points, and stability, which are important for their potential applications in medicinal chemistry. The antibacterial evaluation of these compounds often involves testing against various bacterial strains to determine their efficacy . Additionally, the analgesic and anti-inflammatory activities of these compounds are assessed through in vivo studies, comparing their potency to reference drugs such as diclofenac sodium .
Propiedades
IUPAC Name |
3-cyclopropyl-5-methyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-3-5-10-11(8)12(16)15(9-6-7-9)13(14-10)17-2/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDNWXFLWHPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3CC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
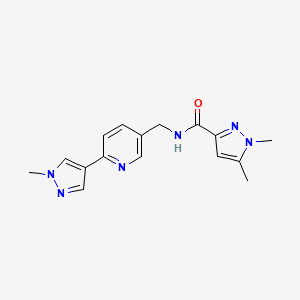

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)
![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)
